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Compound of Interest

Compound Name: Hsp90-IN-21

Cat. No.: B12392510 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Heat shock protein 90 (Hsp90) inhibitor, BIIB021.

Due to the limited availability of public data on Hsp90-IN-21, a direct comparison is not feasible

at this time. However, this document serves as a comprehensive resource on BIIB021 and

outlines the requisite experimental protocols for evaluating and comparing Hsp90 inhibitors,

thereby providing a framework for future comparative studies.

Introduction to Hsp90 Inhibition
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function

of a wide array of "client" proteins, many of which are critical for cancer cell survival and

proliferation. By inhibiting Hsp90, multiple oncogenic signaling pathways can be simultaneously

disrupted, making it an attractive target for cancer therapy. Hsp90 inhibitors typically bind to the

N-terminal ATP-binding pocket of Hsp90, leading to the degradation of client proteins via the

ubiquitin-proteasome pathway.

BIIB021: A Profile of a Potent Hsp90 Inhibitor
BIIB021 (also known as CNF2024) is a fully synthetic, orally bioavailable small-molecule

inhibitor of Hsp90.[1] It has been evaluated in Phase II clinical trials for various cancers.[2]
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BIIB021 competitively binds to the ATP-binding pocket in the N-terminal domain of Hsp90.[1]

This inhibition of ATPase activity disrupts the Hsp90 chaperone cycle, leading to the misfolding

and subsequent degradation of Hsp90 client proteins. This, in turn, induces cell growth

inhibition and apoptosis in cancer cells.[1]

Performance Data
The following tables summarize the available quantitative data for BIIB021.

Table 1: Binding Affinity and Cellular Potency of BIIB021

Parameter Value Reference

Binding Affinity (Ki) 1.7 nM [3][4]

Cellular Potency (EC50) 38 nM [3][4]

Table 2: In Vitro Anti-proliferative Activity of BIIB021 (IC50 values)

Cell Line Cancer Type IC50 (nM) Reference

SKM-1
Myelodysplastic

Syndrome

275.2 (24h), 163.9

(48h)
[5]

T24 Bladder Cancer 16.65 (48h) [6]

HeLa Cervical Cancer
36.15 (24h), 14.79

(48h)
[7]

Signaling Pathway and Experimental Workflow
Visualizations
To illustrate the mechanism of Hsp90 inhibition and the experimental procedures used to

evaluate inhibitors, the following diagrams are provided.
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Caption: Hsp90 signaling pathway and the mechanism of inhibition by BIIB021.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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